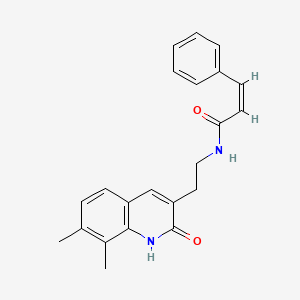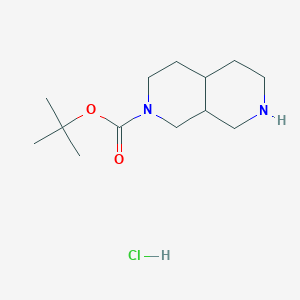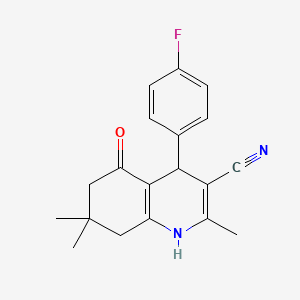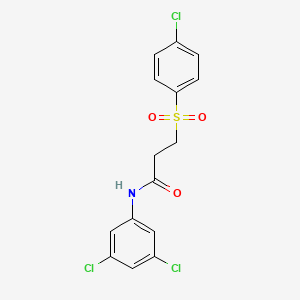
3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly referred to as CDPPA and has been synthesized using various methods. The purpose of
Scientific Research Applications
Alzheimer’s Disease Treatment Candidates
Researchers have synthesized new derivatives of "3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide" to evaluate potential drug candidates for Alzheimer’s disease. These compounds were assessed for enzyme inhibition activity against the acetyl cholinesterase enzyme and evaluated for haemolytic activity to validate their viability as drug candidates (Rehman et al., 2018).
In Vitro Cytotoxic Activity
A study on the sulfonamide compound "3-chloro-N-(4-sulfamoylphenethyl)propanamide" highlighted its synthesis, molecular structure, and spectroscopic characterization. The compound was evaluated for in vitro cytotoxic activity against various tumor cells, displaying significant antiproliferative effects, especially against ECC-1 tumor cells, suggesting its potential for cancer treatment applications (Durgun et al., 2016).
Carbonic Anhydrase Inhibitors
Research into arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides, including compounds related to "3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide," has shown potent inhibition against carbonic anhydrase isozymes. This suggests potential applications in developing more selective drugs or diagnostic agents targeting specific isozymes (Scozzafava & Supuran, 1999).
Antiviral Activity
A study synthesized derivatives of "5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide" and evaluated their antiviral activity against the tobacco mosaic virus, highlighting the potential for these compounds in antiviral applications (Chen et al., 2010).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c16-10-1-3-14(4-2-10)23(21,22)6-5-15(20)19-13-8-11(17)7-12(18)9-13/h1-4,7-9H,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDUOPLEMWCXFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2780331.png)
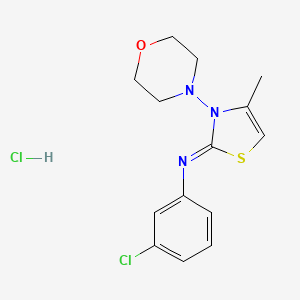
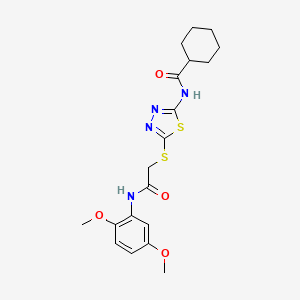
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)
![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)
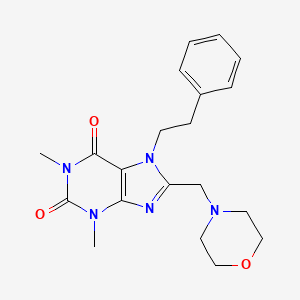
![5-bromo-2-chloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2780339.png)
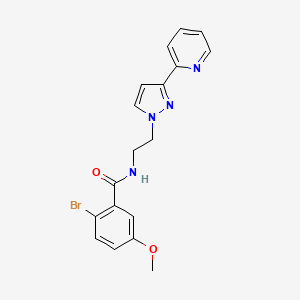
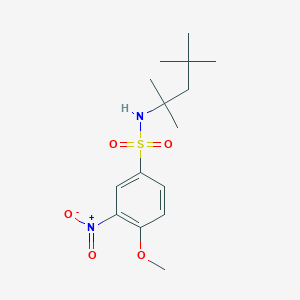
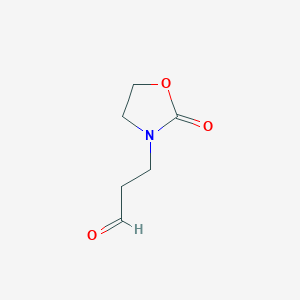
![Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2780346.png)
